3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
601520-15-4 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-amino-3-butyl-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-9-14(15)12(17)10-7-5-6-8-11(10)16(2)13(14)18/h5-8H,3-4,9,15H2,1-2H3 |
InChI Key |
FBXKDSKCXUJGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)N |
Origin of Product |
United States |
Biological Activity
3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione (CAS Number: 120356-52-7) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties. The findings are supported by various studies and data sources.
- Chemical Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a quinoline core with amino and butyl substituents that influence its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline and quinazoline compounds exhibit significant antibacterial properties. The specific activity of 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione has been assessed against various bacterial strains.
In Vitro Studies
- Mechanism of Action : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is crucial in combating antibiotic-resistant bacteria .
- Efficacy : In studies evaluating its antibacterial efficacy:
- It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
- Specific inhibition zones were measured against strains such as Staphylococcus aureus and Escherichia coli, with results indicating effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
The biological activity of quinoline derivatives extends to anticancer properties. Several studies have highlighted the potential of quinazoline-2,4(1H,3H)-diones in inhibiting tumor cell proliferation.
Research Findings
- Growth Inhibition : A study reported that derivatives similar to 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione significantly inhibited the growth of multiple human tumor cell lines with average logGI50 values indicating potent activity .
- Structure–Activity Relationship (SAR) : Modifications at specific positions on the quinoline scaffold enhance anticancer activity:
Other Biological Activities
Beyond antibacterial and anticancer effects, research has identified additional pharmacological activities associated with this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.31 g/mol. Its structure features a quinoline core, which is known for its diverse biological activities. The presence of amino and butyl groups enhances its reactivity and potential for further modifications.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds, including 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione, exhibit antibacterial properties. These compounds can inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against certain bacterial strains. A notable study demonstrated that similar compounds showed activity against quinolone-resistant bacteria, highlighting their potential as new antibacterial agents .
Antitumor Activity
Quinoline derivatives have been investigated for their antitumor properties. Recent findings suggest that 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For example, compounds with similar structures have shown effectiveness against human ovarian and lung cancer cell lines .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, reactions involving 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione with ureas in acetic acid yield novel imidazoquinoline derivatives . These derivatives are characterized by their unique biological activities and may have applications in drug development.
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Urea Reaction | 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione + Urea | Imidazo[1,5-c]quinazoline derivatives | Boiling Acetic Acid |
| Nitrourea Reaction | 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione + Nitrourea | Ureidoquinoline derivatives | Dioxane |
Photophysical Properties
Studies on the photophysical properties of 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione reveal its potential use as a fluorescent probe in biochemical assays. The compound's ability to absorb light and emit fluorescence can be harnessed for imaging applications in biological systems.
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for synthesizing functionalized polymers with specific optical or electronic properties. This application is particularly relevant in the development of advanced materials for electronic devices.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various quinoline derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Antitumor Mechanisms
Another research project investigated the antitumor mechanisms of quinoline derivatives on human cancer cell lines. The study found that these compounds induced apoptosis through reactive oxygen species generation and mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione with structurally related quinoline-2,4-diones and heterocyclic analogues, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Key Comparisons of Quinoline-2,4-dione Derivatives
Structural and Substituent Effects
- 3-Amino vs. However, the amino group’s nucleophilicity may limit stability under acidic conditions .
- Butyl vs.
- 1-Methyl vs.
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., phenyl in 1D) correlate with higher decomposition temperatures (228–232°C), while alkyl chains may lower melting points due to reduced crystallinity .
- Solubility: Amino and hydroxyl groups improve aqueous solubility, whereas butyl or benzyl substituents favor organic solvents .
Q & A
Q. What are the established synthetic routes for 3-amino-3-butyl-1-methylquinoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution of 3-chloro- or 3-bromoquinoline-2,4-dione precursors with primary amines. For example, reacting 3-chloroquinoline-2,4-dione with butylamine in dimethylformamide (DMF) under anhydrous conditions yields the target compound . Optimization involves controlling stoichiometry (excess amine ensures complete substitution), temperature (typically 60–80°C), and reaction time (12–24 hours). Alternative routes include reducing 3-azido derivatives using zinc in acetic acid, which avoids side reactions from direct amination .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?
1H NMR is critical for confirming substituent positions and stereochemistry. Key features include:
- Quinoline protons : Aromatic protons in the range δ 7.5–8.5 ppm, with splitting patterns indicating substitution.
- Butyl group : Methyl protons (δ 0.8–1.0 ppm, triplet), methylene protons (δ 1.2–1.5 ppm, multiplet), and N-butyl protons (δ 3.0–3.5 ppm, broadened due to NH coupling).
- Methyl group : Singlet at δ 3.2–3.4 ppm for N-methyl . HRMS (high-resolution mass spectrometry) further confirms molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in 3-amino-3-butyl derivatives, and how does hydrogen bonding influence supramolecular assembly?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key steps:
- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms; H-bonding networks (e.g., N–H⋯O, O–H⋯O) are mapped using PLATON or OLEX2 .
In related quinoline-diones, intermolecular H-bonds (e.g., O–H⋯O, 2.8–3.0 Å) form chains along crystallographic axes, stabilizing the lattice. π–π stacking (centroid distances ~3.8 Å) further enhances stability .
Q. How do substituents at the 3-position affect biological activity, and what computational methods predict structure-activity relationships (SAR)?
Substituents like butyl groups modulate lipophilicity and steric effects, influencing binding to targets (e.g., HIV reverse transcriptase or bacterial enzymes). Computational approaches:
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities.
- QSAR models : Hammett constants or logP values correlate substituent effects with inhibitory activity .
For example, bulkier alkyl groups (e.g., butyl vs. ethyl) may enhance membrane permeability but reduce target specificity .
Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?
- Cross-validation : Compare NMR, HRMS, and X-ray data. Discrepancies in proton shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism.
- Re-refinement : Reanalyze raw crystallographic data (e.g., .hkl files) using updated software (SHELXL 2023) to correct for outdated refinement parameters .
- Reproducibility : Replicate synthetic conditions precisely, noting inert atmosphere or moisture sensitivity .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Quinoline-dione Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Space group | P21/c |
| R factor | 0.044 |
| H-bond distances (Å) | O–H⋯O: 2.82–2.95 |
| π–π stacking (Å) | 3.88 |
| Refinement software | SHELXL97 |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield Improvement Strategy |
|---|---|
| Solvent | DMF > THF (polar aprotic) |
| Temperature | 80°C > RT (accelerates kinetics) |
| Catalyst | None (amine acts as base) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
